molecular formula C17H15N3O4S B2658542 (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide CAS No. 868368-94-9

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide

Cat. No.: B2658542
CAS No.: 868368-94-9
M. Wt: 357.38
InChI Key: PPVYLMYTXRDBAK-ZCXUNETKSA-N
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Description

The compound “(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide” is a benzothiazole-derived Schiff base characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with methoxy (4-position) and methyl (3,7-positions) groups. The acyl component is a 4-nitrobenzamide moiety, which introduces strong electron-withdrawing properties.

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-10-4-9-13(24-3)14-15(10)25-17(19(14)2)18-16(21)11-5-7-12(8-6-11)20(22)23/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVYLMYTXRDBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H13N3O4S and a molecular weight of approximately 339.35 g/mol. It features a thiazole ring, a nitro group, and a methoxy substituent, which contribute to its reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups suggests that it may exhibit diverse pharmacological effects due to its structural characteristics.

Antiviral Properties

Research has indicated that compounds with similar structural motifs to this compound may possess antiviral properties. For instance, derivatives of benzamide have shown efficacy against various viruses, including Hepatitis B virus (HBV). Studies suggest that these compounds can increase intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication .

Key Findings:

  • Mechanism: The antiviral activity is believed to be linked to the enhancement of A3G levels, which directly inhibit HBV replication.
  • In vitro Studies: Compounds similar to this compound were tested in cell lines like HepG2.2.15, showing promising IC50 values indicating their potency against HBV .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes by binding to their active sites, disrupting normal cellular functions.
  • Signal Transduction Pathways: It may interfere with signaling pathways crucial for cell proliferation and survival, thereby exhibiting potential anticancer properties.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamideC15H14N2O2SLacks nitro group; different biological activity profile.
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamideC15H13N3O4SIncorporates furan moiety; potential for distinct interactions.
(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamideC16H17N3O5SContains sulfonamide group; may exhibit different pharmacological properties.

This table illustrates the structural diversity among related compounds and highlights how variations can influence biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Antiviral Activity: A study demonstrated that similar benzamide derivatives effectively inhibited HBV replication in vitro with IC50 values ranging from 1.99 µM to 3.30 µM against wild-type and drug-resistant strains .
  • Cytotoxicity Assays: Cytotoxicity was assessed using MTT assays in various cell lines, revealing that these compounds exhibit selective toxicity profiles conducive for therapeutic applications.

Comparison with Similar Compounds

Structural Analogues with Modified Acyl Groups

a. (Z)-N-(4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

  • Key Differences : Replaces the 4-nitrobenzamide group with a cyclohexanecarboxamide.
  • The absence of the nitro group diminishes electron-withdrawing effects, altering reactivity in nucleophilic or electrophilic reactions .

b. (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide

  • Key Differences : Nitro group at the 3-position (meta) instead of 4-position (para) on the benzamide.
  • Impact : The para-nitro group in the target compound provides stronger resonance stabilization and greater electron withdrawal, which may enhance binding to electron-rich biological targets compared to the meta isomer .
Analogues with Different Heterocyclic Cores

a. (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

  • Key Differences : Substitutes the benzo[d]thiazole core with a 2,3-dihydrothiazole ring and introduces phenyl and 2-methoxyphenyl substituents.
  • The bulky phenyl groups may sterically hinder binding to enzymes or receptors compared to the target compound’s planar benzothiazole system .

b. N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide

  • Key Differences : Replaces benzothiazole with a thiadiazole core and incorporates an isoxazole substituent.
  • Impact: The thiadiazole core increases sulfur content, which may improve metal-chelating properties.
Substituent Effects on Physicochemical Properties
Compound Key Substituents LogP (Predicted) Solubility (Polar Solvents) Electron-Withdrawing Effects
Target Compound 4-Nitrobenzamide, 4-OCH₃, 3,7-CH₃ ~3.2 Low Strong (Nitro para)
Cyclohexanecarboxamide Analogue Cyclohexanecarboxamide ~4.1 Very Low Weak
3-Nitrobenzamide Isomer 3-Nitrobenzamide ~3.0 Moderate Moderate (Nitro meta)
Dihydrothiazole Analogue 4-Methylbenzamide, Phenyl ~2.8 High Weak
Spectroscopic Comparisons
  • IR Spectroscopy: The target compound’s C=O stretch (amide) is expected near 1660–1680 cm⁻¹, similar to benzamide derivatives in (1663–1682 cm⁻¹) . The nitro group (NO₂) will show asymmetric and symmetric stretches at ~1520 and ~1350 cm⁻¹, absent in non-nitro analogues. In contrast, cyclohexanecarboxamide analogues lack nitro bands but exhibit aliphatic C-H stretches (~2850–2960 cm⁻¹) .
  • ¹H NMR :

    • The 4-methoxy group in the target compound will resonate as a singlet near δ 3.8–4.0 ppm. The 3,7-dimethyl groups may appear as singlets at δ 2.2–2.5 ppm, comparable to methyl-substituted benzothiazoles in .
    • Para-nitrobenzamide protons (aromatic) are deshielded, appearing as doublets near δ 8.2–8.5 ppm, distinct from meta-nitro isomers (δ 7.8–8.1 ppm) .

Q & A

Q. Table 1: Synthetic Yield Optimization

ConditionYield (%)Purity (%)Reference
TBHP (70%), MeOH, 2 h95>98
Hantzsch reaction, DCM6390

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies regiochemistry and confirms the (Z)-configuration. Key signals:
    • Benzo[d]thiazole protons: δ 7.2–7.8 ppm (aromatic), δ 3.8 ppm (OCH₃) .
    • Nitrobenzamide carbonyl: δ 168–170 ppm in ¹³C NMR .
  • HRMS : Exact mass (e.g., [M+H]⁺ = 398.1024) validates molecular formula .
  • UV-Vis : λmax ~310 nm (nitro group absorption) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/DataReference
¹H NMRδ 3.8 (s, 3H, OCH₃)
¹³C NMRδ 168.2 (C=O)
HRMS398.1024 [M+H]⁺ (calc. 398.102)

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. lack of efficacy)?

Methodological Answer:

  • Control Variables : Standardize assay conditions (pH, temperature, solvent). For enzyme inhibition, use consistent substrate concentrations (e.g., 100 µM ATP for kinase assays) .
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., IC₅₀ in cancer cell lines) .
  • Structural Confirmation : Re-characterize batches with conflicting data via XRD or NOESY NMR to rule out isomerization .

Advanced: What computational strategies are effective for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The nitro group’s orientation in the active site correlates with IC₅₀ values .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the (Z)-configuration in aqueous environments .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability .

Basic: What are the stability challenges for this compound under physiological conditions?

Methodological Answer:

  • Hydrolysis : Test stability in PBS (pH 7.4) at 37°C. The thiazole ring is prone to acid-catalyzed hydrolysis (t₁/₂ = 12 h at pH 5.0) .
  • Photodegradation : Store in amber vials; UV-light exposure degrades the nitro group (30% decomposition in 24 h under UV-A) .
  • Strategies : Lyophilize with cyclodextrin or formulate in PEG-based matrices to enhance shelf life .

Advanced: How to design analogs to improve metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the nitro group with a trifluoromethyl group (logP ↑, metabolic stability ↑) .
  • Deuterium Labeling : Replace methoxy hydrogens with deuterium to slow CYP450-mediated demethylation .
  • Prodrug Approach : Mask the amide as a pivaloyloxymethyl ester for enhanced permeability .

Q. Table 3: Analog Design and Outcomes

ModificationMetabolic Stability (t₁/₂)Activity (IC₅₀)Reference
CF₃ instead of NO₂8 h → 14 h0.8 → 1.2 µM
Deuteration (OCH₃→OCD₃)6 h → 10 hNo change

Basic: What are the best practices for determining pKa values of this compound?

Methodological Answer:

  • Potentiometric Titration : Use a GLpKa instrument with 0.1 M KCl at 25°C. The nitro group (pKa ~4.2) and thiazole N-H (pKa ~8.7) require multiwavelength UV detection .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict acidic/basic sites .

Advanced: How to elucidate the role of the (Z)-configuration in biological activity?

Methodological Answer:

  • Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate (Z)- and (E)-isomers .
  • Biological Testing : Compare isomers in enzyme assays. The (Z)-form shows 10× higher affinity for benzo[d]thiazole targets due to planar geometry .
  • X-ray Crystallography : Resolve ligand-protein complexes to confirm binding mode differences .

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